molecular formula C22H29N3O2S B2994460 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide CAS No. 946201-52-1

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2994460
CAS No.: 946201-52-1
M. Wt: 399.55
InChI Key: QIQHGLHZKOPEAD-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, commonly known as AZD5363, is a small molecule inhibitor that targets the protein kinase B (PKB/AKT) pathway. This pathway is involved in several cellular processes, including cell proliferation, survival, and metabolism. AZD5363 has gained attention in the scientific community due to its potential in cancer treatment and other diseases.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing novel compounds with structural similarities to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, aiming to explore their thermal, optical, and electrochemical properties. For example, the synthesis of new copolymers of thiophenes containing azobenzene moieties in the side chain has been reported, with detailed analysis of their regio-regular structure, thermal stability, and solvatochromic behavior (Tapia et al., 2010).

Biological Properties

The antibacterial and cholinolytic activities of aminoalkyl esters derived from substituted acetic and propionic acids, which share a structural motif with the target compound, have been studied. These derivatives exhibited significant antibacterial activity and pronounced peripheral n-cholinolytic activity (Isakhanyan et al., 2013).

Catalytic Applications

The palladium-catalyzed C–H arylation of thioamides, including structures similar to this compound, has been explored for the enantioselective functionalization of aza-heterocycles. This method provides a versatile approach to the synthesis of α-arylated amines, essential in drug discovery and asymmetric synthesis (Jain et al., 2016).

Material Science Applications

The development of structurally diverse libraries through alkylation and ring closure reactions, starting from thiophene-based compounds, demonstrates the potential of these molecules in creating novel materials with unique properties. Such studies pave the way for the application of thiophene derivatives in various fields, including optoelectronics and pharmaceuticals (Roman, 2013).

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c26-21(23-12-10-18-8-4-3-5-9-18)22(27)24-16-20(19-11-15-28-17-19)25-13-6-1-2-7-14-25/h3-5,8-9,11,15,17,20H,1-2,6-7,10,12-14,16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHGLHZKOPEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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